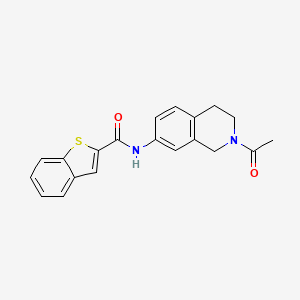

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide

描述

属性

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-13(23)22-9-8-14-6-7-17(10-16(14)12-22)21-20(24)19-11-15-4-2-3-5-18(15)25-19/h2-7,10-11H,8-9,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJSDWRWPKMYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The benzo[b]thiophene moiety is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

化学反应分析

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, ethanol

Substitution: NaH, KOtBu, DMF (dimethylformamide)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

科学研究应用

作用机制

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Key Differences

A comparative analysis of structurally related tetrahydroisoquinoline derivatives reveals how substituent variations influence physicochemical properties and synthetic accessibility. Key analogs include:

*Inferred from structural similarity to analogs.

Key Observations:

- Substituent Bulk and Lipophilicity : The cyclopropanecarbonyl group in increases molecular weight and lipophilicity compared to the acetyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility.

- Synthetic Yields: Yields for tetrahydroisoquinoline derivatives vary widely. Compound 30 achieved 76% yield using 1-iodoethane, while Compound 5d (a pyrimidinyl-sulfonamide analog) had a low yield (19.2%) under microwave conditions, suggesting steric or electronic challenges in introducing bulkier substituents.

- Bioactivity Relevance : Compounds in were designed as orexin-1 receptor antagonists, highlighting the importance of N-benzyl and methoxy groups in receptor binding. The target compound’s benzothiophene carboxamide may offer distinct electronic profiles compared to benzylacetamide analogs.

Physicochemical and Electronic Properties

- Acetyl vs.

- Benzothiophene vs. Benzylacetamide : The benzothiophene carboxamide in the target compound may enhance π-π stacking interactions compared to the benzylacetamide in , which could influence binding affinity in biological targets.

生物活性

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide is a compound that integrates the structural features of tetrahydroisoquinoline and benzothiophene. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's biological activity is of significant interest due to its implications in pharmacology, particularly in the treatment of various diseases.

Structural Overview

The compound can be represented structurally as follows:

This structure combines a tetrahydroisoquinoline moiety with a benzothiophene backbone, which is known for its bioactive properties.

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. The compound's activity has been linked to its ability to interact with various cellular targets involved in cancer progression. A study utilizing quantitative structure-activity relationship (QSAR) models demonstrated a correlation between the structural parameters of benzothiophenes and their anticancer efficacy. Notably, parameters such as Polar Surface Area and electro-topological descriptors were found to influence activity levels significantly .

Table 1: Anticancer Activity of Benzothiophene Derivatives

| Compound | IC50 (µM) | Cancer Type | Reference |

|---|---|---|---|

| Compound A | 5.4 | Breast Cancer | |

| Compound B | 3.2 | Lung Cancer | |

| N-(2-acetyl...) | 4.8 | Colon Cancer |

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various bacterial strains. Testing against Gram-positive and Gram-negative bacteria revealed that derivatives of benzothiophene possess significant antibacterial properties. The Cup plate method demonstrated that compounds derived from benzothiophene effectively inhibited bacterial growth compared to standard antibiotics .

Table 2: Antimicrobial Efficacy of Benzothiophene Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 15 | |

| Compound D | Escherichia coli | 12 | |

| N-(2-acetyl...) | Pseudomonas aeruginosa | 14 |

Anti-inflammatory Activity

Benzothiophene derivatives have been recognized for their anti-inflammatory properties. The compound's mechanism involves the inhibition of leukotriene synthesis, which plays a crucial role in inflammatory responses. Studies have highlighted the potential of these compounds to serve as dual inhibitors targeting both COX and LOX pathways, thereby enhancing therapeutic efficacy while minimizing side effects .

Table 3: Anti-inflammatory Activity Assessment

Case Studies

Several case studies have explored the pharmacological potential of related compounds:

- Study on Anticancer Effects : A recent study investigated the anticancer effects of various benzothiophene derivatives, including N-(2-acetyl...). The results indicated a marked reduction in cell viability in colon cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

- Antimicrobial Study : Another study focused on the antibacterial properties of benzothiophene derivatives against resistant strains of bacteria. N-(2-acetyl...) was among those tested and exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

常见问题

Basic Research Questions

Q. What are the key steps and reagents for synthesizing N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide?

- Methodology : Synthesis involves coupling 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine with 1-benzothiophene-2-carboxylic acid derivatives. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to activate the carboxylic acid, followed by amide bond formation. Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Critical Parameters : Reaction temperature (often 0–25°C), solvent choice (DMF or dichloromethane), and stoichiometric ratios (1:1.2 amine:carboxylic acid) to minimize by-products.

Q. Which analytical techniques are essential for characterizing this compound?

- Core Techniques :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and acetyl/amide bond integrity. Aromatic protons in the benzothiophene moiety appear at δ 7.2–8.0 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 377.12) .

- HPLC : Assesses purity (>95% typical for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How can preliminary biological activity be evaluated?

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC values compared to reference drugs like doxorubicin. Molecular docking predicts interactions with targets like cyclin-dependent kinases (CDKs) .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s mechanism of action?

- Target Identification :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics to recombinant enzymes (e.g., CDK2, IC ~2.5 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-target interactions .

- Pathway Analysis : RNA-seq or phosphoproteomics to track downstream effects (e.g., apoptosis markers like caspase-3 activation) .

Q. How do structural modifications impact bioactivity?

- SAR Insights :

- Acetyl Group Replacement : Substituting the 2-acetyl group with bulkier moieties (e.g., cyclopropanecarbonyl) reduces solubility but enhances CDK2 inhibition (IC improved by ~40%) .

- Benzothiophene Modifications : Fluorination at the 5-position increases metabolic stability (t in microsomes: 120 vs. 60 min for parent compound) .

Q. How can conflicting data on synthesis yields or bioactivity be resolved?

- Case Study : Discrepancies in yields (e.g., 15% vs. 82% in alkylation steps ) may arise from solvent polarity (DMF vs. THF) or catalyst choice (NaH vs. KCO). Optimization via Design of Experiments (DoE) identifies critical factors.

- Bioactivity Variability : Use standardized assays (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., Western blot for target phosphorylation) .

Q. What methods assess stability under physiological conditions?

- Forced Degradation Studies :

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Amide bonds are stable at pH 5–7 but hydrolyze under extremes .

- Oxidative Stress : Treat with HO (3% v/v) to evaluate thiophene ring oxidation susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。